molecular formula C15H17NO2 B14303960 N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide CAS No. 113443-61-1

N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide

Cat. No.: B14303960
CAS No.: 113443-61-1
M. Wt: 243.30 g/mol
InChI Key: IHZNWRYMJLLZQD-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C15H17NO2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a naphthalene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C. This method yields the desired compound in high purity and yield . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the final product. The use of solvent-free conditions and efficient catalysts like Zn(ClO4)2·6H2O and Cu(OTf)2 ensures high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-carboxamide derivatives.

Scientific Research Applications

N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the treatment of diseases like HIV and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and naphthalene ring play crucial roles in its binding to target proteins and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-tert-Butyl-N-hydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:

    N-tert-Butyl-N-hydroxybenzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-tert-Butyl-N-hydroxyphenylacetamide: Contains a phenyl group and an acetamide moiety.

    N-tert-Butyl-N-hydroxyaniline: Features an aniline group instead of a carboxamide group.

These compounds share some chemical properties but differ in their specific applications and biological activities. This compound is unique due to its naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

113443-61-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

N-tert-butyl-N-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C15H17NO2/c1-15(2,3)16(18)14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,18H,1-3H3

InChI Key

IHZNWRYMJLLZQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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